(4-(3-Chlorophenyl)-1H-imidazol-2-YL)methanamine
Description
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZEHNRTIGKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252560 | |
| Record name | 5-(3-Chlorophenyl)-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-81-8 | |
| Record name | 5-(3-Chlorophenyl)-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenyl)-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-(3-Chlorophenyl)-1H-imidazol-2-YL)methanamine is a member of the imidazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, while also providing insights from various studies and case analyses.
Chemical Structure and Properties
The structure of this compound features an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a chlorophenyl group at the 4-position enhances its potential reactivity and biological activity.
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit efficacy against various bacterial strains and fungi. For instance:
- In vitro studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
- Mechanisms of action typically involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. Several studies have investigated its effects on cancer cell lines:
- Cell Viability Studies : In vitro assays demonstrate that this compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Structure-Activity Relationship (SAR) : A study reported that modifications in the phenyl ring influence anticancer activity. Specifically, substitutions like chlorophenyl enhance cytotoxicity compared to unsubstituted analogs .
Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : Its role as an SSTR3 agonist suggests that it may modulate signaling pathways critical for tumor growth regulation.
Scientific Research Applications
Antibacterial Activity
Phenylimidazole Derivatives as Inhibitors
Recent studies have demonstrated that phenylimidazole derivatives, including (4-(3-chlorophenyl)-1H-imidazol-2-yl)methanamine, exhibit significant antibacterial properties. For instance, a series of compounds synthesized for targeting the enzyme FabK in Clostridioides difficile showed promising inhibitory activity. Compounds derived from phenylimidazole structures displayed low micromolar range IC50 values against FabK, indicating their potential as effective antibacterial agents against resistant strains of bacteria .
Mechanism of Action
The mechanism underlying the antibacterial activity of these compounds often involves the inhibition of essential bacterial enzymes. For example, the inhibition of FabK disrupts fatty acid biosynthesis in bacteria, which is crucial for their growth and survival. The structure-activity relationship (SAR) studies have revealed that modifications to the imidazole ring and phenyl substituents can enhance potency and selectivity against specific bacterial strains .
Anticancer Applications
Inhibition of Cancer Cell Proliferation
The compound has also been investigated for its anticancer properties. Research indicates that imidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the antiproliferative effects of thiazole-linked imidazole compounds, where specific structural modifications led to enhanced activity against cancer cells . The incorporation of electron-withdrawing groups like chlorine on the phenyl ring significantly improves the anticancer efficacy .
Case Studies and Efficacy
In a recent case study involving thiazole-bearing imidazole derivatives, several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The presence of halogen substituents was crucial for achieving higher activity levels, showcasing the importance of molecular design in developing effective anticancer agents .
Enzyme Inhibition
Targeting Acetylcholinesterase
Another area where this compound has shown potential is in the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds based on the imidazole scaffold have been synthesized and evaluated for their ability to inhibit AChE with varying degrees of success. The SAR studies indicated that modifications to the aromatic rings significantly influence inhibitory potency .
Biochemical Evaluation
In biochemical assays, certain derivatives demonstrated significant inhibition rates against both wild-type and mutant forms of AChE, suggesting their potential use in treating conditions associated with cholinergic dysfunctions . The development of these inhibitors is critical as they may provide therapeutic avenues for managing neurodegenerative disorders.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
The following table highlights key structural analogs, their substituents, and pharmacological relevance:
Key Observations:
- Electronic Effects : The electron-withdrawing 3-chlorophenyl group in the target compound enhances lipophilicity and may improve receptor binding compared to electron-donating groups (e.g., p-tolyl in ).
- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for in vivo studies.
- Biological Activity : Dichlorophenyl analogs () show broader antimicrobial activity, while trifluoromethyl derivatives () are prioritized in kinase-targeted therapies.
Pharmacological and Physicochemical Properties
- The chlorine atom may enhance blood-brain barrier permeability.
- Neuropilin-1 Antagonists : Analogs like (4-(4-methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride () demonstrate antiangiogenic and immune-modulatory effects in preclinical models.
- Antimicrobial Activity : Dichlorophenyl-substituted imidazoles () exhibit MIC values <1 µM against Gram-positive pathogens, attributed to enhanced membrane interaction.
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(3-Chlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the construction of the imidazole ring bearing a chlorophenyl substituent at the 4-position and an aminomethyl group at the 2-position. The key synthetic challenge is the regioselective introduction of these substituents on the imidazole scaffold.
A common approach starts from commercially available or easily synthesized 3-chlorobenzaldehyde derivatives and involves the formation of imidazole rings through cyclization reactions with suitable nitrogen-containing reagents, followed by functionalization to introduce the aminomethyl group at the 2-position.
Preparation of (1H-imidazol-2-yl)methanamine Core
A crucial intermediate in the synthesis is (1H-imidazol-2-yl)methanamine, which can be prepared via the following method:
- Starting Materials: Imidazole or substituted imidazole derivatives.
- Method: The introduction of a methanamine group at the 2-position of imidazole is achieved by nucleophilic substitution or reductive amination strategies involving 2-chloromethylimidazole or 2-formylimidazole intermediates.
- Conditions: Mild reaction conditions using appropriate amine sources and reducing agents.
This core structure serves as a nucleophile in subsequent reactions to attach the 3-chlorophenyl group at the 4-position.
Regioselective Synthesis of 4-(3-Chlorophenyl) Substituted Imidazole
The installation of the 3-chlorophenyl substituent at the 4-position of the imidazole ring can be achieved through:
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Heck coupling reactions using 4-halogenated imidazole derivatives and 3-chlorophenylboronic acid or 3-chlorostyrene derivatives.
- Direct Arylation: Transition-metal catalyzed direct arylation of imidazole at the 4-position with 3-chlorophenyl halides.
- Alternative Routes: Cyclization of precursors containing both imidazole and chlorophenyl moieties.
These methods provide regioselective access to the desired 4-(3-chlorophenyl) substitution pattern.
Detailed Research Findings on Related Imidazole Derivatives
A relevant study by Demydchuk et al. (2022) describes the synthesis of imidazo-fused heterocycles starting from (1H-imidazol-2-yl)methanamine derivatives, highlighting mild reaction conditions, high yields, and regioselectivity. Although their focus was on the synthesis of 5H-imidazo[1,2-e]triazepines, the synthetic principles apply to the preparation of substituted imidazole derivatives such as this compound.
Key points from their methodology include:
- The use of tetrachloro-2-aza-1,3-butadienes as precursors to introduce substituents.
- Intramolecular nucleophilic substitution reactions involving (1H-imidazol-2-yl)methanamine leading to regioselective ring formation.
- Mild reaction conditions with triethylamine in tetrahydrofuran (THF) solvent.
- High purity products obtained without extensive purification steps.
- Mechanistic insights involving prototropic tautomerism influencing regioselectivity.
This approach demonstrates the feasibility of synthesizing imidazole derivatives with specific substitutions, including chlorophenyl groups, under controlled conditions.
Experimental Preparation Example (Adapted)
| Step | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|
| 1. Preparation of chloralamides | Reaction of 3-chlorobenzamide with chloral hydrate under heating | Formation of chloral-amide intermediate | High yield, purity >98% |
| 2. Conversion to imidoyl chlorides | Treatment with phosphorus pentachloride (PCl5) in POCl3 | Formation of N-(1,2,2-trichlorovinyl)benzimidoylchlorides | Yields up to 92% |
| 3. Cyclization with (1H-imidazol-2-yl)methanamine | Reaction with triethylamine in THF | Formation of imidazole derivatives with chlorophenyl substituent | High regioselectivity, mild conditions |
This sequence exemplifies the preparation of substituted imidazole derivatives structurally related to this compound, demonstrating the synthetic feasibility and efficiency.
Stock Solution Preparation Data (Related Compound)
For practical laboratory handling, stock solution preparation data for related compounds such as (4-Chlorophenyl)(1H-imidazol-2-yl)methanone are available, which can guide solubility and formulation considerations:
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.8396 mL | 24.198 mL | 48.3961 mL |
| 5 mM | 0.9679 mL | 4.8396 mL | 9.6792 mL |
| 10 mM | 0.484 mL | 2.4198 mL | 4.8396 mL |
This data is useful for preparing precise concentrations for further synthetic or biological assays.
Summary of Preparation Method Analysis
| Aspect | Details |
|---|---|
| Starting Materials | 3-Chlorobenzamide derivatives, (1H-imidazol-2-yl)methanamine |
| Key Reagents | Chloral hydrate, PCl5, POCl3, triethylamine |
| Solvents | THF, DMSO (for stock solutions) |
| Reaction Conditions | Mild heating, inert atmosphere, stepwise addition of reagents |
| Purification | Minimal, often direct use of crude products due to high purity |
| Yields | Up to 92% in key steps |
| Mechanism | Nucleophilic substitution, prototropic tautomerism influencing regioselectivity |
| Challenges | Avoidance of polymerization during heating; stability issues in aqueous base media |
Q & A
Q. What are the common synthetic routes for (4-(3-Chlorophenyl)-1H-imidazol-2-yl)methanamine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a similar imidazole derivative was synthesized by reacting a chloro-substituted intermediate with amines under reflux in chloroform, followed by HCl-mediated deprotection and recrystallization (yield: 64%) . Key intermediates are characterized using -NMR, -NMR, and LC-MS to confirm structural integrity. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste . Avoid exposure to strong oxidizers, as decomposition may release toxic gases (e.g., HCl, NO) .
Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?
Purification methods include:
- Recrystallization : Using methanol/diethyl ether mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for polar impurities. Purity is validated via melting point analysis, HPLC (>95% purity), and mass spectrometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, improving substitution efficiency .
- Catalysis : Transition metals (e.g., Pd/C) may accelerate coupling reactions at 80–100°C .
- Continuous Flow Reactors : Reduce reaction time and improve reproducibility compared to batch methods . Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy .
Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites. The imidazole ring’s nitrogen atoms show high ESP values (~−40 kcal/mol), favoring hydrogen bonding .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., substituent effects on aromatic electrophilic substitution) .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of the compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for structure refinement. The 3-chlorophenyl group’s dihedral angle relative to the imidazole ring (~45°) influences packing efficiency and stability .
- Powder XRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify polymorphs .
Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC values across assays)?
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate reproducibility .
Methodological Considerations
Q. How is the compound’s stability assessed under varying storage conditions?
Q. What role does the 3-chlorophenyl group play in modulating biological activity?
The chloro substituent enhances lipophilicity (logP ~2.8), improving membrane permeability. It also induces steric effects, altering binding affinity to targets like kinase enzymes (e.g., IC reduction by 30% compared to non-halogenated analogs) .
Q. How can topological analysis (AIM) elucidate intermolecular interactions in cocrystals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
